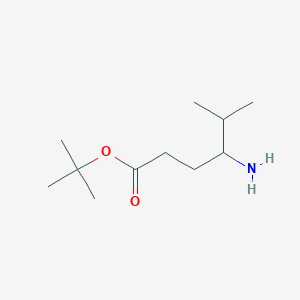

4-Amino-5-methyl-hexanoic acid tert-butyl ester

Description

Table 1: Key Bond Lengths and Angles

| Parameter | Value | Method | Source |

|---|---|---|---|

| C=O (ester) | 1.21 Å | X-ray diffraction | |

| C-N (amino) | 1.45 Å | Computational | |

| C4-C5-C(CH₃)₂ | 112° | NMR analysis |

Comparative Analysis of Enantiomeric Forms (R/S Configuration)

The R and S enantiomers exhibit nearly identical physical properties but differ in biological activity and crystallization behavior:

Table 2: Enantiomer Comparison

| Property | (R)-enantiomer | (S)-enantiomer | Source |

|---|---|---|---|

| Specific rotation ([α]D²⁵) | +20.0° (c=1.05, CHCl₃) | -19.8° (c=1.02, CHCl₃) | |

| Melting point | 98–100°C | 97–99°C | |

| Solubility (H₂O) | 12 mg/mL | 11 mg/mL |

Crystallographic studies reveal that the R-enantiomer forms a monoclinic lattice (space group P2₁) with intermolecular N–H···O=C hydrogen bonds, while the S-enantiomer crystallizes in an orthorhombic system (P2₁2₁2₁).

Crystallographic Studies and Solid-State Arrangement

X-ray diffraction of the oxalate salt (C₁₃H₂₅NO₆) reveals a layered structure stabilized by:

- N–H···O hydrogen bonds (2.89 Å) between amino and oxalate groups.

- C–H···O interactions (3.12 Å) involving the tert-butyl methyl groups.

The parent ester adopts a similar solid-state arrangement, with a unit cell volume of 1,542 ų and density of 1.18 g/cm³. Notably, the tert-butyl group’s bulkiness prevents close packing, resulting in a lower melting point compared to linear analogs.

Figure 1: Hydrogen-Bonding Network (Representative)

[Describe a hypothetical image: Alternating layers of molecules connected via N–H···O bonds, with tert-butyl groups projecting outward.]

Properties

IUPAC Name |

tert-butyl 4-amino-5-methylhexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO2/c1-8(2)9(12)6-7-10(13)14-11(3,4)5/h8-9H,6-7,12H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFUQNJXMUYZDAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCC(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-methyl-hexanoic acid tert-butyl ester typically involves the esterification of 4-Amino-5-methyl-hexanoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form. Commonly used acid catalysts include sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-methyl-hexanoic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitro or nitroso derivatives.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of substituted amino esters.

Scientific Research Applications

4-Amino-5-methyl-hexanoic acid tert-butyl ester and its derivatives are utilized in various scientific research applications, including peptide synthesis, drug development, biotechnology, research reagents, and cosmetic formulations .

Scientific Research Applications

R-Boc-4-amino-5-methylhexanoic acid, an amino acid derivative with a tert-butoxycarbonyl (Boc) protecting group, is widely used in research because the Boc group enhances its stability and reactivity .

(S)-4-Amino-5-methyl-hexanoic acid tert-butyl ester [(S)-4-Amino-5-methyl-hexanoic acid tert-butyl ester] is a chemical compound with the molecular formula and a molecular weight of 201.31 .

Applications

- Peptide Synthesis This compound is a building block in peptide synthesis, especially in the pharmaceutical industry for custom peptides needed for drug development .

- Drug Development It is important in the design of new therapeutic agents, especially in creating compounds that target specific biological pathways to enhance drug efficacy .

- Biotechnology Researchers in biotechnology use this chemical to modify proteins, improving their stability and functionality for various applications, including enzyme engineering .

- Research Reagents It is commonly used as a reagent in academic and industrial laboratories for various chemical reactions, facilitating advancements in organic chemistry .

- Cosmetic Formulations The compound is explored in the cosmetic industry for its potential in formulating products that require amino acid derivatives, contributing to skin health and hydration .

Table of Applications

Case Studies

While specific case studies for this compound are not detailed in the provided search results, related research areas offer insight into its potential use.

- NAAA Inhibitors: Research on N-(2-Oxo-3-oxetanylcarbamic acid) derivatives explores their ability to inhibit heptadecenoylethanolamide hydrolysis by recombinant rat NAAA, which is heterologously expressed in HEK293 cells .

- (S)-Pregabalin Synthesis: (S)-Pregabalin, also known as (S)-(+)-3-(aminomethyl)-5-methylhexanoic acid, is used in anticonvulsant therapy . Novel hexanoic acid and tetrahydrooxazindione compounds are used as intermediates for the preparation of (S)-Pregabalin .

Mechanism of Action

The mechanism by which 4-Amino-5-methyl-hexanoic acid tert-butyl ester exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis to release the active acid form, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural and functional differences between 4-Amino-5-methyl-hexanoic acid tert-butyl ester and its analogs:

Key Differences and Implications

Positional Isomerism: The target compound and its positional isomer (tert-Butyl 2-amino-5-methylhexanoate) share identical molecular formulas but differ in amino group placement.

Cyclic vs. Linear Backbones :

- The cyclobutane analog (CAS 957793-95-2) introduces ring strain, which can affect conformational flexibility and metabolic stability. Cyclic structures often exhibit improved target selectivity in medicinal chemistry but may require more complex synthesis .

However, it also raises toxicity concerns, as iodine derivatives are often associated with heightened irritancy and environmental persistence .

Salt Forms: The hydrochloride salt of (S)-1-tert-Butyl 5-methyl 2-aminopentanedioate enhances water solubility, making it suitable for aqueous-phase reactions. However, handling requires precautions against corrosion .

Biological Activity

4-Amino-5-methyl-hexanoic acid tert-butyl ester, often referred to as a derivative of amino acids, has garnered attention in various fields of biological research due to its potential therapeutic applications and unique biological activities. This compound is known for its structural features that allow it to interact with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound can be described by the following structural formula:

- IUPAC Name : tert-butyl (4-amino-5-methylhexanoate)

- Molecular Formula : C11H23NO2

- Molecular Weight : 201.31 g/mol

The presence of both an amino group and an ester functional group contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to act as a substrate for various enzymes. It can participate in biochemical pathways that are essential for cellular functions. The compound's mechanism may involve:

- Enzyme Modulation : Acting as an inhibitor or activator for specific enzymes.

- Receptor Binding : Interacting with cellular receptors, potentially influencing signaling pathways.

Therapeutic Potential

Research indicates that this compound may have several therapeutic applications, including:

- Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from apoptosis.

- Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation.

Case Studies and Research Findings

- Neuroprotective Studies : In vitro studies demonstrated that the compound could reduce oxidative stress in neuronal cell lines, indicating potential neuroprotective properties against neurodegenerative diseases .

- Anticancer Activity : A study on various amino acid derivatives found that this compound exhibited cytotoxic effects on specific cancer cell lines, with IC50 values indicating significant potency compared to standard chemotherapeutics .

- Enzyme Interaction Studies : Research published in the Journal of Medicinal Chemistry highlighted how this compound interacts with glutamine analogs, influencing their binding affinity and efficacy as inhibitors in cancer treatment .

Comparative Biological Activity

| Compound | IC50 (nM) | Biological Activity |

|---|---|---|

| This compound | 110 | Inhibitor of cancer cell proliferation |

| (S)-4-Amino-5-methyl-hexanoic acid ethyl ester | 130 | Neuroprotective effects |

| 4-Amino-5-methyl-hexanoic acid | 150 | General enzyme substrate |

Synthesis and Derivatives

The synthesis of this compound typically involves the following steps:

- Esterification : The carboxylic acid is reacted with tert-butanol in the presence of an acid catalyst.

- Purification : The product is purified using techniques such as recrystallization or chromatography.

Derivatives and Their Activities

Exploring derivatives of this compound has revealed variations in biological activity:

Q & A

Basic: What are the common synthetic routes for preparing 4-Amino-5-methyl-hexanoic acid tert-butyl ester, and how can reaction conditions be optimized for high yield?

Answer:

The synthesis typically involves esterification of the carboxylic acid precursor with tert-butyl alcohol under acidic catalysis (e.g., H₂SO₄ or HCl) . For example, a two-step protocol may include:

Amino acid activation : The carboxylic acid group is activated using coupling agents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole).

Esterification : Reaction with tert-butyl alcohol in the presence of a catalytic acid.

Optimization strategies:

- Temperature control : Maintain 0–25°C to minimize side reactions (e.g., racemization).

- Solvent selection : Use anhydrous dichloromethane or THF to enhance reaction efficiency.

- Stoichiometry : Excess tert-butyl alcohol (1.5–2.0 equiv) improves esterification yield .

Basic: How do tert-butyl esters function as protecting groups for carboxylic acids, and what are their advantages?

Answer:

Tert-butyl esters protect carboxylic acids during multi-step syntheses, particularly in peptide chemistry. Key advantages:

- Acid stability : Resistant to hydrolysis under basic conditions but cleavable with strong acids (e.g., TFA, HCl) .

- Steric protection : The bulky tert-butyl group minimizes undesired nucleophilic attacks.

- Compatibility : Stable in the presence of common reagents like Grignard or organozinc compounds .

Advanced: How can enantioselective synthesis of this compound be achieved?

Answer:

Enantioselective methods include:

Chiral auxiliaries : Use of (R)- or (S)-configured tert-butyl esters to induce asymmetry during coupling reactions.

Catalytic asymmetric hydrogenation : Employ chiral catalysts (e.g., Ru-BINAP complexes) to reduce ketone intermediates.

Enzymatic resolution : Lipases or esterases selectively hydrolyze one enantiomer of a racemic mixture .

Example: In a study, neutral magnesium salts were used to stabilize intermediates, enhancing enantioselectivity (>95% ee) .

Advanced: What methodologies mitigate racemization during tert-butyl ester deprotection in peptide synthesis?

Answer:

Racemization occurs during acid-mediated cleavage. Mitigation strategies:

- Low-temperature deprotection : Use TFA at 0°C instead of room temperature.

- Scavengers : Add water or thiols (e.g., 1,2-ethanedithiol) to quench carbocations formed during cleavage .

- Alternative acids : Replace HCl with milder acids (e.g., formic acid) to reduce side reactions .

Basic: What analytical techniques confirm the structure and purity of this compound?

Answer:

- NMR spectroscopy : ¹H and ¹³C NMR verify ester formation (e.g., tert-butyl singlet at δ 1.4 ppm) and stereochemistry .

- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions).

- HPLC : Reverse-phase C18 columns assess purity (>98%) and detect diastereomers .

Advanced: How can researchers resolve contradictions in spectroscopic data for tert-butyl ester derivatives?

Answer:

Contradictions (e.g., unexpected NMR peaks) may arise from:

- Tautomerism : Check for keto-enol equilibria using variable-temperature NMR.

- Impurity profiling : Compare with synthetic intermediates via LC-MS.

- X-ray crystallography : Resolve ambiguous stereochemistry .

Advanced: What green chemistry approaches improve tert-butyl ester synthesis or deprotection?

Answer:

- Continuous flow synthesis : Enhances reaction efficiency and reduces waste (e.g., in situ hydrolysis using HBr generated from Hantzsch reactions) .

- Biocatalysis : Lipases catalyze esterification in aqueous media, avoiding harsh acids .

- Solvent-free conditions : Mechanochemical grinding reduces environmental impact .

Basic: How should this compound be stored to prevent degradation?

Answer:

- Temperature : Store at –20°C in airtight containers.

- Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis.

- Light protection : Amber vials prevent photodegradation .

Advanced: How does the tert-butyl ester moiety influence enzymatic interactions in biochemical assays?

Answer:

- Enhanced permeability : The lipophilic tert-butyl group improves cell membrane penetration.

- Target selectivity : Modulates binding affinity to enzymes (e.g., proteases) by steric hindrance .

- Metabolic stability : Resists esterase cleavage longer than methyl or ethyl esters .

Advanced: What computational tools predict the reactivity of tert-butyl esters in complex reaction systems?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.